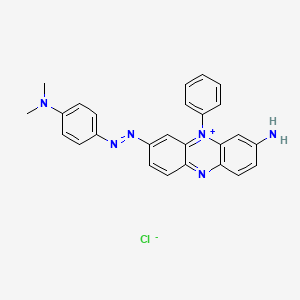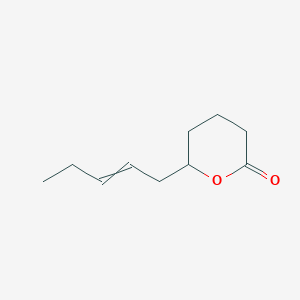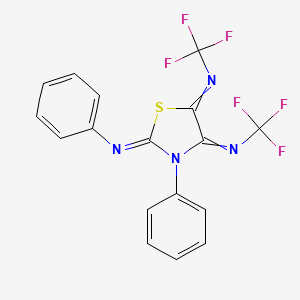
Flubenzimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubenzimine is a synthetic compound with the empirical formula C₁₇H₁₀F₆N₄S and a molecular weight of 416.34 g/mol . It is known for its use as an acaricide and miticide, primarily targeting spider mites and other pests . The compound has been utilized in agricultural applications, particularly for crops such as apples, pears, plums, and citrus fruits .
Preparation Methods
Flubenzimine is synthesized through a series of chemical reactions involving the formation of a thiazolidine ring. The synthetic route typically involves the reaction of a substituted aniline with a trifluoromethyl ketone, followed by cyclization to form the thiazolidine ring . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Scientific Research Applications
Flubenzimine has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . In biology, this compound is used to study the effects of acaricides on mite populations and their resistance mechanisms . In medicine, research has explored its potential as an antiparasitic agent, although its use in this field is limited . Industrially, this compound is used in the formulation of pesticides and other agricultural products .
Mechanism of Action
The mechanism of action of Flubenzimine involves its interaction with the nervous system of mites and other pests. It acts as a contact poison, disrupting the normal functioning of nerve cells and leading to paralysis and death of the target organisms . The molecular targets of this compound include ion channels and receptors involved in nerve signal transmission . By binding to these targets, this compound interferes with the normal flow of ions across cell membranes, ultimately leading to the collapse of nerve function .
Comparison with Similar Compounds
Flubenzimine is unique among acaricides due to its specific chemical structure and mode of action. Similar compounds include other thiazolidine-based acaricides such as Cyflumetofen and Fenpyroximate . These compounds share some structural similarities with this compound but differ in their specific substituents and overall molecular configuration . The uniqueness of this compound lies in its trifluoromethyl groups, which contribute to its high potency and effectiveness against a broad range of mite species .
Properties
CAS No. |
37893-02-0 |
|---|---|
Molecular Formula |
C17H10F6N4S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13+,26-14- |
InChI Key |
IZFZCMFMJKDHJZ-QYJGRCFESA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |
Appearance |
Solid powder |
melting_point |
118.0 °C |
Key on ui other cas no. |
37893-02-0 |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flubenzimine; Flubenzimine [BSI:ISO]; Cropotex; BAY slj 0312; BRN 2403690; EINECS 253-703-1; SLJ 0312; UNII-5607TV454J. |
vapor_pressure |
1.00e-05 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



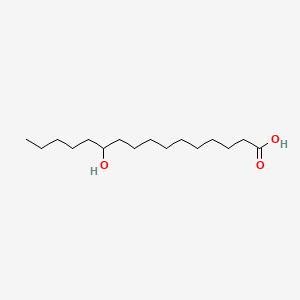


![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)
![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)

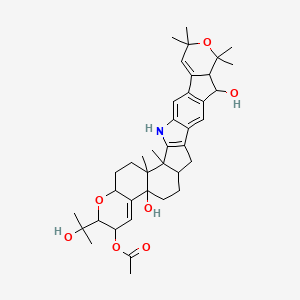
![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)
